Product packaging for beta-L-Fucose(Cat. No.:CAS No. 11116-03-3)

beta-L-Fucose

Cat. No.: B079815
CAS No.: 11116-03-3
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-KGJVWPDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-L-Fucose is a less common, but critically important, six-carbon deoxy sugar existing in the L-configuration. As a key structural component of glycans, it serves as an essential reagent in glycobiology for studying and synthesizing oligosaccharides, glycoproteins, and glycolipids. Its specific research value lies in its role as a building block for fucosylated structures, which are pivotal in a wide array of biological processes including cell-cell recognition, immune response modulation, and host-pathogen interactions. The enzymatic addition of fucose residues, known as fucosylation, is catalyzed by fucosyltransferases and is a major regulatory mechanism in health and disease. Researchers utilize this compound to investigate the biological consequences of fucosylation in cancer metastasis, inflammatory disorders, and microbial adhesion. Furthermore, it is indispensable as a standard for analytical techniques such as HPLC, GC-MS, and NMR for the identification and quantification of fucosylated compounds in complex biological samples. This product is offered in high purity to ensure reliable and reproducible research outcomes, strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B079815 beta-L-Fucose CAS No. 11116-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13224-93-6
Record name beta-L-Fucopyranose
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Record name beta-L-fucose
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Record name .BETA.-L-FUCOPYRANOSE
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Record name beta-L-Fucose
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URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Guanosine Diphosphate Gdp Beta L Fucose

De Novo Biosynthesis Pathway from GDP-D-Mannose

The de novo synthesis of GDP-beta-L-fucose is a two-step enzymatic process that begins with the precursor molecule GDP-D-mannose. oup.comresearchgate.net This pathway is highly conserved across various organisms, from bacteria to mammals. nih.govresearchgate.net The two key enzymes involved are GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG/GFS/TSTA3). oup.comresearchgate.net

The conversion of GDP-D-mannose to GDP-beta-L-fucose proceeds through an intermediate, GDP-4-keto-6-deoxy-D-mannose. wikipedia.orgnih.gov This transformation is catalyzed by the sequential action of GMD and WcaG/GFS/TSTA3. researchgate.net

GDP-D-mannose 4,6-dehydratase (EC 4.2.1.47), also known as GMD, catalyzes the first committed step in the de novo pathway. acs.orguniprot.org This enzyme facilitates the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. wikipedia.orguniprot.org The reaction mechanism involves a three-step process: oxidation, dehydration, and reduction. nih.gov Initially, a hydride is transferred from the C4 of the mannose moiety to the C4 of the NADP+ cofactor, resulting in the formation of a GDP-4-ketomannose intermediate. nih.gov This is followed by the elimination of a water molecule from C5 and C6 to yield a GDP-4-keto-5,6-ene intermediate. nih.govnih.gov Finally, a hydride from NADPH is transferred to C6, producing the final product, GDP-4-keto-6-deoxy-D-mannose. nih.gov GMD belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. nih.govacs.org

Enzymes of the De Novo GDP-beta-L-Fucose Biosynthesis Pathway
EnzymeEC NumberSubstrateProductCofactor
GDP-D-mannose 4,6-dehydratase (GMD)4.2.1.47GDP-D-mannoseGDP-4-keto-6-deoxy-D-mannoseNADP+
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG/GFS/TSTA3)1.1.1.271GDP-4-keto-6-deoxy-D-mannoseGDP-beta-L-fucoseNADPH
This table summarizes the key enzymes, their substrates, products, and cofactors involved in the de novo synthesis of GDP-beta-L-fucose.

The second and final step of the de novo pathway is catalyzed by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (EC 1.1.1.271). researchgate.netnih.gov This enzyme is also known as GDP-L-fucose synthetase (GFS) or TSTA3. researchgate.netfrontiersin.org It converts the intermediate GDP-4-keto-6-deoxy-D-mannose into the final product, GDP-beta-L-fucose. researchgate.netquantumfrontiers.de This conversion involves two distinct reactions: an epimerization at C3 and C5, and a subsequent reduction at C4. researchgate.net The epimerization reactions are thought to occur independently of the reduction, which requires NADPH as a reducing agent. researchgate.netoup.com The enzyme exhibits a higher reaction rate with NADPH compared to NADH. researchgate.netresearchgate.net

The biosynthesis of GDP-beta-L-fucose is tightly regulated to maintain appropriate levels of this crucial sugar nucleotide for cellular processes. The primary regulatory control point is the first enzyme in the pathway, GMD.

The de novo pathway is subject to feedback inhibition, where the end product, GDP-beta-L-fucose, acts as an allosteric inhibitor of GMD. wikipedia.orgnih.gov This inhibition is a critical mechanism for controlling the intracellular concentration of GDP-beta-L-fucose. researchgate.net GDP-beta-L-fucose competitively inhibits GMD, suggesting that it binds to the same site as the substrate, GDP-D-mannose. acs.org This feedback loop ensures that the production of GDP-beta-L-fucose is halted when sufficient quantities are available. nih.gov

Allosteric enzymes, like GMD, can exist in different conformational states with varying affinities for their substrates and regulators. nih.gov The binding of an allosteric inhibitor, such as GDP-beta-L-fucose, to a site distinct from the active site can induce a conformational change in the enzyme that reduces its catalytic activity. nih.govnih.gov Studies on the kinetics of GMD have provided insights into its regulatory mechanism. The kinetic parameters for GMD from various organisms have been determined, revealing differences in substrate affinity and catalytic efficiency. For example, the recombinant GMD from Helicobacter pylori has a Km for GDP-D-mannose of 117.3 µM and a Kcat of 0.27 s-1. nih.gov The interaction between GMD and the subsequent enzyme, WcaG/GFS/TSTA3, may also play a role in stabilizing GMD activity. oup.comnih.gov

Kinetic Parameters of Key Enzymes in GDP-beta-L-Fucose Biosynthesis
EnzymeOrganismSubstrateKm (µM)Kcat (s-1)
GDP-D-mannose 4,6-dehydratase (GMD)Helicobacter pyloriGDP-D-mannose117.30.27
GDP-L-fucose synthetase (GFS)Helicobacter pyloriGDP-4-keto-6-deoxy-D-mannose64.080.75
This table presents a summary of the reported kinetic parameters for the enzymes involved in the de novo synthesis of GDP-beta-L-fucose from a specific organism. nih.gov

Regulatory Mechanisms in De Novo Synthesis

Salvage Pathway for GDP-L-Fucose Synthesis from Free L-Fucose

The salvage pathway is a two-step enzymatic process that converts free L-fucose into the activated sugar nucleotide GDP-L-fucose. This pathway begins with the phosphorylation of L-fucose, followed by a reaction with guanosine (B1672433) triphosphate (GTP).

L-Fucose Kinase (FCSK) Catalysis and β-L-Fucose Specificity

The initial and committing step of the salvage pathway is catalyzed by the enzyme L-fucose kinase (FCSK). This enzyme specifically phosphorylates the β-anomer of L-fucose at the C-1 position, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. semanticscholar.org The reaction yields β-L-fucose-1-phosphate and adenosine diphosphate (B83284) (ADP). nih.gov The strict specificity of FCSK for the β-anomer is a critical regulatory point in this pathway. semanticscholar.org Free L-fucose exists in solution as an equilibrium mixture of α- and β-anomers, with the β-form being the one metabolized through this pathway. oup.commedchemexpress.com

GDP-L-Fucose Pyrophosphorylase (FPGT) Action

The second and final step of the salvage pathway is mediated by GDP-L-fucose pyrophosphorylase (FPGT), also known as fucose-1-phosphate guanylyltransferase. wikigenes.orgwikipedia.org This enzyme catalyzes the condensation of β-L-fucose-1-phosphate with GTP. nih.gov The reaction results in the formation of GDP-β-L-fucose and pyrophosphate. wikipedia.org This activated form of fucose is now ready to be used by fucosyltransferases for the glycosylation of proteins and lipids. oup.com

Role of Fucose Mutarotase (B13386317) in Anomeric Conversion for Salvage Pathway Utilization

Since L-fucose kinase is specific for the β-anomer of L-fucose, the salvage pathway requires a mechanism to convert the α-anomer into the usable β-form. semanticscholar.org This crucial interconversion is catalyzed by the enzyme fucose mutarotase (FUOM). uniprot.org This enzyme facilitates the equilibrium between the α- and β-anomers, ensuring a continuous supply of the β-L-fucose substrate for FCSK. oup.comnih.gov Overexpression of fucose mutarotase in cells has been shown to increase the incorporation of fucose into cellular proteins and elevate intracellular levels of GDP-L-fucose, highlighting its functional importance in the salvage pathway. nih.govoup.com

Enzymes of the GDP-β-L-Fucose Salvage Pathway

Enzyme NameAbbreviationEC NumberFunction
L-Fucose KinaseFCSK2.7.1.52Catalyzes the phosphorylation of β-L-fucose to β-L-fucose-1-phosphate.
GDP-L-Fucose PyrophosphorylaseFPGT2.7.7.30Catalyzes the reaction of β-L-fucose-1-phosphate with GTP to form GDP-β-L-fucose.
Fucose MutarotaseFUOM5.1.3.29Interconverts α-L-fucose and β-L-fucose anomers.

Interplay and Crosstalk between De Novo and Salvage Pathways

Historically, the de novo and salvage pathways for GDP-L-fucose synthesis were considered to operate independently. However, recent research indicates a mutual and complex interplay between these two routes, suggesting a coordinated regulation of the cellular GDP-L-fucose pool. nih.gov

Cellular Prioritization of Fucose Sources for Glycosylation

Under normal physiological conditions, the de novo pathway is the dominant source of GDP-L-fucose, accounting for over 90% of its synthesis, even when cells are supplied with external fucose. oup.com However, this does not imply that the salvage pathway is insignificant. Studies have shown that cells can distinguish between GDP-fucose derived from different sources (exogenous, salvaged, and de novo) and can selectively utilize these different pools for glycosylation reactions. nih.govresearchgate.net Exogenous fucose is a preferential source for N-glycan fucosylation and can suppress the de novo pathway. nih.gov This suggests a sophisticated regulatory system that prioritizes fucose sources based on availability and cellular needs.

Impact of Exogenous L-Fucose on Endogenous Synthesis

The availability of external L-fucose directly impacts the endogenous de novo synthesis pathway. Supplementation with exogenous fucose can lead to a suppression of the de novo pathway, likely through feedback inhibition of the enzyme GDP-mannose 4,6-dehydratase (GMDS) by the final product, GDP-L-fucose. researchgate.netrupress.org This feedback mechanism helps to maintain a constant total cytoplasmic concentration of GDP-fucose. nih.gov Interestingly, the interaction is not unidirectional. Studies in cell lines with disabled de novo pathway enzymes have revealed that the salvage pathway can be upregulated to compensate. nih.gov For instance, in cells lacking the de novo enzyme TSTA3, there is an elevated level of fucokinase, especially upon fucose supplementation. Conversely, cells lacking the salvage enzyme fucokinase show an increased level of the de novo enzyme TSTA3, indicating a reciprocal regulation between the two pathways. nih.gov

Catabolism and Degradation Pathways of L-Fucose

While L-fucose is integral to the synthesis of vital glycoconjugates, its excess is managed through specific catabolic pathways. In certain mammals, L-fucose can be efficiently broken down into pyruvate (B1213749) and lactate. nih.gov This metabolic route provides a mechanism for the removal and potential energy extraction from free L-fucose.

L-Fucose Dehydrogenase (HSD17B14) Catalysis

The initial and rate-limiting step in the degradation of L-fucose is catalyzed by the enzyme L-fucose dehydrogenase. nih.gov It has been identified that hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) functions as the mammalian L-fucose dehydrogenase. nih.govnih.gov This enzyme facilitates the NAD+-dependent oxidation of L-fucose.

The catalytic action of HSD17B14 on L-fucose results in the formation of L-fucono-1,5-lactone. uniprot.orguniprot.org This lactone is an unstable intermediate that subsequently undergoes spontaneous conversion to L-fuconate, which can then enter further metabolic pathways. researchgate.net The reaction demonstrates a preference for L-fucose as a substrate. For instance, the human HSD17B14 enzyme exhibits a catalytic efficiency for L-fucose that is 359-fold higher than for its other known substrate, estradiol. nih.gov

Catalytic Activity of Human HSD17B14
SubstrateProductCofactor
L-fucoseL-fucono-1,5-lactoneNAD+
D-arabinoseD-arabinono-1,5-lactoneNAD+
L-galactoseL-galactono-1,5-lactoneNAD+

Species-Specific Differences in Mammalian L-Fucose Degradation

The capacity to catabolize L-fucose is not universal across all mammals, indicating significant species-specific differences in its metabolic handling. This variation is primarily linked to the activity of L-fucose dehydrogenase (HSD17B14).

In species such as humans, pigs, and rabbits, an active L-fucose degradation pathway has been identified, with L-fucose dehydrogenase being partially purified from pig and rabbit livers. nih.gov In these species, L-fucose can be effectively metabolized.

Conversely, rats exhibit a notable absence of significant L-fucose catabolism. researchgate.net This is consistent with findings that recombinant rat HSD17B14 shows negligible enzymatic activity towards L-fucose. nih.gov This lack of a functional L-fucose degradation pathway in rats highlights a clear metabolic divergence among mammalian species. The physiological implications of this difference are not yet fully understood but underscore the importance of considering species-specific metabolic capabilities in biological research.

L-Fucose Dehydrogenase Activity Across Species
SpeciesL-Fucose Degradation PathwayHSD17B14 Activity towards L-Fucose
HumanPresentHigh
PigPresentActive
RabbitPresentActive
RatAbsent/NegligibleNegligible

Enzymatic Synthesis and Biocatalytic Applications of Gdp Beta L Fucose

Recombinant Expression and Purification of Biosynthetic Enzymes

The foundation of in vitro enzymatic synthesis of GDP-β-L-fucose lies in the efficient production of the required biosynthetic enzymes. The primary pathway for synthesis involves two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG or FX protein). nih.govoup.comnih.gov GMD catalyzes the dehydration of GDP-D-mannose to form the intermediate GDP-4-keto-6-deoxymannose, which is then converted by WcaG to the final product, GDP-β-L-fucose, in an NADPH-dependent reaction. nih.govoup.com

Escherichia coli has been extensively utilized as a host for the high-yield production of recombinant enzymes for GDP-β-L-fucose synthesis. nih.govebi.ac.uk The genes encoding the biosynthetic enzymes, gmd and wcaG, are typically cloned from sources like E. coli K12 into expression vectors such as pET11a, pET16b, or pET-28a(+). nih.govnih.govoup.com These vectors, often containing an inducible promoter like the T7 promoter, are then transformed into expression strains like E. coli BL21(DE3). oup.comebi.ac.uk

Optimization of expression conditions is critical for maximizing enzyme yield. For instance, inducing protein expression with isopropyl-β-D-thioglucopyranoside (IPTG) at concentrations around 0.1 mM and at a reduced temperature of 25°C has been shown to be effective for producing GMD and WcaG. nih.govebi.ac.uk Following expression, the enzymes can be purified. A common method involves engineering the enzymes with an N-terminal His-tag, which allows for purification to near homogeneity using Nickel-NTA (Ni-NTA) chromatography. nih.govoup.comresearchgate.net

Crithidia fasciculata , a non-infectious protozoan, offers an alternative strategy, particularly for the salvage pathway of fucose metabolism. dntb.gov.uaoup.com This organism contains the necessary enzymatic machinery, including sugar-1-kinase and pyrophosphorylase activities, in its cytosol. nih.gov These enzymes can utilize L-fucose to synthesize GDP-L-fucose. oup.com The advantage of this system is its simplicity, as it can be grown easily in culture media without the need for serum or CO2, providing a readily available source of the required enzymes for in vitro reactions. nih.gov

To be effective in biocatalytic processes, the purified enzymes must exhibit high activity and stability under reaction conditions. Research has shown that the activity of WcaG is influenced by pH and the presence of divalent cations. nih.gov The enzyme displays an optimal pH of around 7.5 and is stimulated by Mg²⁺ and Ca²⁺. nih.gov

Protein engineering choices, such as the use of fusion tags for purification, can impact enzyme function. While a His-tag on WcaG has been shown to have little effect on its enzymatic properties, a His-tag fused to Gmd can render the enzyme inactive. nih.gov This necessitates careful consideration of tagging strategies or the use of native, untagged enzymes for preparative synthesis. nih.govoup.com

In Vitro Enzymatic Synthesis of GDP-beta-L-Fucose

In vitro enzymatic synthesis provides a controlled environment for producing GDP-β-L-fucose, avoiding the complexities of cellular metabolism and potential side reactions. These systems, often referred to as one-pot reactions or multi-enzyme cascades, combine purified enzymes with substrates to achieve high-yield synthesis.

Enzymatic synthesis of GDP-β-L-fucose can be performed using various cascade configurations, ranging from simple two-enzyme systems to more complex multi-enzyme one-pot reactions.

Two-Step System: The most direct enzymatic route starts from GDP-D-mannose. In this cascade, GMD and WcaG are used to convert GDP-D-mannose to GDP-β-L-fucose. nih.govoup.com When GDP-D-mannose is used as the substrate, it can be entirely converted to GDP-L-fucose with a 100% conversion yield reported in some systems. snu.ac.kr

Multi-Enzyme One-Pot Systems: More elaborate cascades have been designed to utilize cheaper and more readily available starting materials, such as D-mannose or even guanosine (B1672433). mpg.denih.govresearchgate.net For example, a five-enzyme system can convert D-mannose to GDP-L-fucose. nih.gov This de novo pathway involves the sequential action of glucokinase (Glk), phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GMD, and WcaG. nih.govresearchgate.net Even more complex cascades, involving ten enzymes and eleven reactions, have been developed to synthesize GDP-Fucose from mannose and guanosine, achieving final concentrations of 7.6 mM (4.5 g/L) with a 72% yield. mpg.deresearchgate.net These one-pot systems offer the advantage of eliminating the need to isolate intermediates, streamlining the production process. acs.org

Table 1: Comparison of Enzymatic Cascade Systems for GDP-β-L-Fucose Synthesis

Cascade Type Starting Substrate(s) Key Enzymes Reported Yield/Titer Reference(s)
Two-Enzyme GDP-D-mannose GMD, WcaG 100% conversion; 0.12 g/L oup.comsnu.ac.kr
Five-Enzyme D-mannose Glk, ManB, ManC, GMD, WcaG 14.1% conversion; 178.6 mg/L nih.govresearchgate.net
Multi-Enzyme (10) D-mannose, Guanosine 10-enzyme cascade 72% yield; 4.5 g/L mpg.deresearchgate.net
Multi-Enzyme (5) L-fucose, Guanosine 5-enzyme cascade 68% yield; 4.1 g/L mpg.deresearchgate.net

A significant challenge in the enzymatic synthesis of GDP-β-L-fucose is the strong feedback inhibition of the GMD enzyme by the final product. nih.govnih.gov This inhibition can halt the reaction and lead to low conversion yields. Several strategies have been devised to mitigate this issue:

Sequential Enzyme Addition: In a multi-step reaction, the enzymes can be added in a specific order. For instance, the enzymes for the initial steps (e.g., Glk, ManB, ManC) are added first to produce GDP-D-mannose. Subsequently, GMD is added, followed by WcaG. nih.govresearchgate.net This stepwise addition prevents the accumulation of GDP-L-fucose while GMD is active, thus overcoming the feedback inhibition. nih.gov

Sequential Cofactor Addition: In a one-pot assay containing both GMD and WcaG, the reaction can be controlled by the addition of the essential cofactor for the second step. The dehydration reaction catalyzed by GMD proceeds first. Only after this step is complete is NADPH, the coenzyme for WcaG, added to the mixture to initiate the final conversion to GDP-L-fucose. oup.com

Byproduct Removal: The pyrophosphorylase reactions in the cascade produce pyrophosphate (PPi), which can cause product inhibition. The addition of an inorganic pyrophosphatase to the reaction mixture hydrolyzes PPi to two molecules of inorganic phosphate (B84403), shifting the equilibrium of the reaction towards product formation and preventing inhibition. oup.comnih.gov

Cofactor Regeneration: As the WcaG-catalyzed step is NADPH-dependent, ensuring a continuous supply of this cofactor is crucial for high yields. Overexpressing NADPH regenerating enzymes like G6PDH in the enzyme production host or adding them to the in vitro system can significantly enhance the final titer of GDP-L-fucose. nih.govebi.ac.uksnu.ac.kr Research has shown that co-expression of G6PDH can increase GDP-L-fucose concentration from 38.9 mg/L to 55.2 mg/L in fed-batch cultivations. nih.gov

Radioactively labeled nucleotide sugars are invaluable tools for studying glycosyltransferases and nucleotide sugar transporters. oup.comdntb.gov.ua A highly efficient method for the synthesis of GDP-L-[³H]Fucose utilizes the enzymatic machinery present in the cytosol of Crithidia fasciculata. dntb.gov.uanih.gov

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
beta-L-Fucose 92797
GDP-beta-L-Fucose 101851
Guanosine 5'-diphosphate 6832
L-Fucose 17148
GDP-D-mannose 845
GDP-4-keto-6-deoxymannose 10246820
NADPH 5885
Escherichia coli N/A
Crithidia fasciculata N/A
Guanosine 6803
D-mannose 18950
Mannose-6-phosphate 14101
Mannose-1-phosphate 14100
Guanosine triphosphate (GTP) 6839
Adenosine (B11128) triphosphate (ATP) 5957
Pyrophosphate 1023
L-[3H]Fucose 149463
GDP-L-[3H]Fucose N/A
Magnesium 5462224
Calcium 5460341
Isopropyl-beta-D-thioglucopyranoside (IPTG) 656917
L-glutamine 5961
Polyphosphate 43693050
Lactose 6134

Kinetic and Mechanistic Studies of GDP-β-L-fucose Synthetase (GFS)

GDP-β-L-fucose synthetase (GFS), also known as GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG), is a bifunctional enzyme that catalyzes the final step in the de novo biosynthesis of GDP-β-L-fucose. researchgate.netebi.ac.uknih.gov It converts GDP-4-keto-6-deoxy-α-D-mannose (GKDM) into GDP-β-L-fucose through a series of epimerization reactions at the C-3'' and C-5'' positions, followed by a stereospecific reduction of the C-4'' keto group. researchgate.netnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. researchgate.net

Substrate Affinity and Co-factor Requirements (NADPH/NADH)

The catalytic activity of GFS is dependent on the presence of a nicotinamide (B372718) cofactor, with a preference for NADPH over NADH. researchgate.netresearchgate.net The enzyme exhibits different affinities for its substrate, GKDM, depending on which cofactor is present. researchgate.netresearchgate.net

Kinetic studies with recombinant GFS from Escherichia coli have determined specific Michaelis-Menten constants (Km) for its substrates and cofactors. The Km for NADPH has been reported to be between 9 µM and 21 µM, while for NADH, it is significantly higher at 109 µM, indicating a stronger binding affinity for NADPH. nih.govuniprot.org The enzyme also shows a high affinity for its primary substrate, GDP-4-keto-6-deoxy-D-mannose, with reported Km values of 29 µM to 40 µM. nih.govuniprot.org

The maximum reaction velocity (Vmax) is also higher when NADPH is the cofactor. researchgate.net For instance, one study reported a Vmax of 23 nkat/mg of protein with NADPH, compared to a lower rate with NADH. nih.govresearchgate.net The optimal pH for the synthetase activity is around 6.5 to 7.5, and its activity can be stimulated by divalent cations such as Mg2+ and Ca2+. ebi.ac.uknih.govuniprot.org

Kinetic Parameters of E. coli GDP-β-L-fucose Synthetase (GFS)
Substrate/CofactorKm (µM)Vmax (nkat/mg protein)Source
GDP-4-keto-6-deoxy-D-mannose29 - 4023 nih.govuniprot.org
NADPH9 - 2110 nih.govuniprot.org
NADH109Not specified uniprot.org

Product Inhibition Mechanisms

The efficiency of GDP-β-L-fucose synthesis is regulated by product inhibition. The activity of GFS is subject to inhibition by its products, GDP-β-L-fucose and the oxidized cofactor NADP+. researchgate.netuniprot.org This means that as the concentration of the products increases in the reaction mixture, the rate of the enzymatic conversion decreases. A kinetic model describing the GFS reaction takes into account this product inhibition by both GDP-fucose and NADP+ (or NAD+ when NADH is used). researchgate.net

Applications in Oligosaccharide and Glycoconjugate Synthesis

GDP-β-L-fucose is the universal donor substrate for fucosyltransferases (FucTs), enzymes that catalyze the transfer of a fucose moiety to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. oup.comsigmaaldrich.com This property makes it an indispensable tool for the enzymatic and chemoenzymatic synthesis of complex, biologically active fucose-containing carbohydrates. nih.gov

Transglycosylation Reactions Utilizing Fucosyltransferases

Fucosyltransferases utilize GDP-β-L-fucose to attach fucose in a regio- and stereospecific manner, which is a significant advantage over complex chemical synthesis methods. nih.gov These enzymes are classified based on the linkage they create (e.g., α1,2-, α1,3-, α1,6-linkages). oup.comresearchgate.net The terminal step in the biosynthesis of numerous important fucosylated glycans is the FucT-catalyzed transfer of fucose from GDP-β-L-fucose to a glycoconjugate acceptor. sigmaaldrich.com

Researchers have harnessed this process for various applications:

Synthesis of Bioactive Glycans: Fucosyltransferases are used to synthesize specific glycan structures like the Lewis antigens (e.g., Lewis X) and sialyl Lewis X, which are crucial in cell-cell recognition, inflammation, and cancer metastasis. oup.comnih.gov

Enzyme Characterization and Engineering: The availability of GDP-β-L-fucose allows for detailed kinetic and mechanistic studies of fucosyltransferases, such as human FUT8. oup.com It also enables the directed evolution of these enzymes to improve their catalytic efficiency for large-scale production of specific oligosaccharides. researchgate.net

Polypeptide Fucosylation: Specific fucosyltransferases catalyze the O-glycosidic linkage of fucose to serine or threonine residues within epidermal growth factor (EGF)-like domains of proteins, a modification important for protein function. nih.gov

Enzymatic Preparation of Specific Fucose-Containing Carbohydrates

The enzymatic synthesis of GDP-β-L-fucose itself has been optimized to enable the large-scale production of valuable fucosylated carbohydrates. researchgate.net Multi-enzyme cascade reactions, often performed in a single pot, have been developed to produce these compounds from less expensive starting materials. researchgate.netgoogle.com

Notable examples include:

Lewis Antigens: A chemoenzymatic approach combining the activities of a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and a Helicobacter pylori α1,3 fucosyltransferase has been used to prepare a library of Lewis X trisaccharide glycans. nih.gov These glycans are vital for studying biological processes mediated by Lewis antigens. nih.gov

Human Milk Oligosaccharides (HMOs): A novel bacterial α1,2 fucosyltransferase (WbgL) from E. coli O126 has been identified and used in a one-pot reaction to synthesize 2'-Fucosyllactose (2'-FL), a major component of human milk with prebiotic and immune-modulatory functions. researchgate.net This sequential reaction first synthesizes the GDP-β-L-fucose donor substrate, which is then used by WbgL to fucosylate lactose. researchgate.net

Blood Group Antigens: Fucosylated glycans are the basis of the ABO blood group system. oup.com Enzymatic methods using fucosyltransferases and GDP-β-L-fucose are central to studying and synthesizing these critical antigenic structures.

Biological Functions and Glycoconjugate Modifications Involving Beta L Fucose

Role as a Monosaccharide Component in Complex Glycoconjugates

Fucosylation, the process of adding fucose to glycans, is a critical post-translational modification that significantly impacts the function of glycoproteins and glycolipids. This modification is involved in various physiological and pathological events, including cell adhesion, signal transduction, and immune responses. oup.comnih.gov

Beta-L-fucose is integrated into different classes of glycoconjugates:

N-linked glycans: Fucose can be added to the core or the antennae of N-glycans, which are attached to asparagine residues of proteins. nih.govneb.com

O-linked glycans: Fucose is a component of O-glycans, which are linked to the hydroxyl group of serine or threonine residues. neb.com It can be found as a terminal sugar or directly linked to the protein in a modification known as O-fucosylation. researchgate.net

Glycolipids: Fucose is also found in glycolipids, where the glycan chains are attached to a lipid moiety. hmdb.canih.gov

The addition of fucose to these glycoconjugates is catalyzed by a family of enzymes called fucosyltransferases in the Golgi apparatus and the endoplasmic reticulum. glycoforum.gr.jpuzh.ch

Core fucosylation involves the attachment of a fucose residue via an α(1,6)-linkage to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core. nih.govglycoforum.gr.jp This modification is catalyzed by a single enzyme, α1,6-fucosyltransferase (FUT8). glycoforum.gr.jpresearchgate.net Core fucosylation is a common modification of N-glycans and has been shown to be important for glycoprotein (B1211001) processing and recognition. nih.govoup.com It can influence the conformation of the N-glycan and modulate the activity of the glycoprotein to which it is attached. researchgate.net

In terminal fucosylation, fucose is added to the outer ends of glycan chains. This process is carried out by several fucosyltransferases with distinct specificities for the acceptor substrate and the linkage they create. nih.gov

α(1,2)-Linkage: Fucose is added to a terminal galactose residue, forming the H-antigen, which is a precursor for the A and B blood group antigens. nih.govnih.gov

α(1,3)- and α(1,4)-Linkages: Fucose is attached to N-acetylglucosamine residues to form various Lewis antigens, such as Lewis x (Lex) and Lewis a (Lea). nih.govludger.comludger.comqa-bio.com These structures are important in cell adhesion and recognition processes. uniprot.org

The table below summarizes the different types of terminal fucosylation linkages.

LinkageAttached toForms
α(1,2)GalactoseH-antigen
α(1,3)N-acetylglucosamineLewis x (Lex) antigen
α(1,4)N-acetylglucosamineLewis a (Lea) antigen

Data sourced from multiple scientific publications. nih.govnih.gov

Protein O-fucosylation is a distinct type of glycosylation where a fucose molecule is directly attached to a serine or threonine residue within specific protein domains. researchgate.netmdpi.com This modification is catalyzed by protein O-fucosyltransferases (POFUTs). researchgate.netflybase.org

Two main types of protein O-fucosylation have been well-characterized:

O-fucosylation of Epidermal Growth Factor-like (EGF) repeats: POFUT1 adds O-fucose to consensus sequences within EGF-like domains, which are found in numerous cell surface and secreted proteins, including the Notch receptor. uzh.chflybase.orgcapes.gov.br This modification is crucial for Notch signaling, a critical pathway in development. capes.gov.br The O-fucose on EGF repeats can be further elongated by the addition of other sugars. researchgate.netcapes.gov.br

O-fucosylation of Thrombospondin Type 1 Repeats (TSRs): POFUT2 is responsible for adding O-fucose to TSRs, which are present in many extracellular matrix proteins. researchgate.netflybase.orgcapes.gov.br This modification is important for the proper folding and secretion of these proteins. researchgate.net

Fucosylated Glycans in Cellular Recognition and Adhesion Mechanisms

Fucosylated glycans on the cell surface play a pivotal role in mediating cell-cell interactions and adhesion, which are fundamental for tissue development, immune surveillance, and inflammation. nih.govmdpi.com

A well-established function of fucosylated glycans is their role as ligands for selectins, a family of cell adhesion molecules. oup.commdpi.com Selectins are crucial for the initial tethering and rolling of leukocytes (white blood cells) on the endothelial lining of blood vessels during an inflammatory response. mdpi.comnih.gov

This interaction is primarily mediated by the sialyl Lewis x (sLex) antigen, a tetrasaccharide containing a terminal fucose residue. mdpi.comnih.gov The selectins (E-selectin on endothelial cells, P-selectin on endothelial cells and platelets, and L-selectin on leukocytes) have a lectin domain that specifically recognizes and binds to the sLex motif on glycoproteins and glycolipids on the surface of opposing cells. mdpi.comnih.gov This binding is calcium-dependent and is essential for slowing down leukocytes in the bloodstream, allowing them to subsequently adhere firmly to the endothelium and migrate into the underlying tissue. mdpi.comnih.gov The fucose moiety within the sLex structure is a critical component for this high-affinity binding to selectins. nih.gov

Role in ABO Blood Group Antigens and Lewis Antigens

This compound is a crucial monosaccharide in the biosynthesis of the carbohydrate structures that define the ABO and Lewis histo-blood group antigens. researchgate.netfrontiersin.org These antigens are fucosylated glycans present on the surface of red blood cells and other tissues, and their structure is determined by the activity of specific fucosyltransferases. researchgate.netnih.gov

The H antigen is the fundamental precursor for both the A and B blood group antigens. nih.govhtct.com.br Its synthesis involves the transfer of a fucose molecule to a terminal galactose residue on a precursor oligosaccharide chain, a reaction catalyzed by an α(1,2)fucosyltransferase. nih.gov In individuals with blood type O, the H antigen remains unmodified. nih.gov For those with blood types A, B, or AB, the H antigen is further modified by the addition of N-acetylgalactosamine (for type A) or galactose (for type B). nih.gov

The Lewis antigens are another system of fucosylated glycans. Their synthesis is dependent on the interplay of two fucosyltransferase genes: FUT2 (Secretor gene) and FUT3 (Lewis gene). wikipedia.orgasm.org The FUT3 enzyme adds a fucose to a precursor oligosaccharide to form the Lewis a (Le-a) antigen. wikipedia.org Individuals who possess a functional FUT3 gene but are non-secretors (lacking a functional FUT2 gene) will express the Le-a antigen. wikipedia.org In individuals who have functional copies of both the FUT2 and FUT3 genes, the FUT2 enzyme first creates the H antigen, which is then acted upon by the FUT3 enzyme to produce the Lewis b (Le-b) antigen. wikipedia.orgoup.com Due to the higher efficiency of the FUT2 enzyme, the precursor is preferentially converted to the H antigen and subsequently to Le-b, making the detection of Le-a difficult in these individuals. wikipedia.org Individuals lacking a functional FUT3 gene will not produce either Lewis a or Lewis b antigens. oup.com

Contributions to Immune System Modulation and Function

Regulation of Antibody-Dependent Cellular Cytotoxicity (ADCC) through Core Fucosylation of Immunoglobulins

Core fucosylation of the N-glycan attached to the Fc region of Immunoglobulin G (IgG) antibodies plays a critical role in modulating their effector functions, particularly Antibody-Dependent Cellular Cytotoxicity (ADCC). frontiersin.orgnih.gov ADCC is a vital immune defense mechanism where immune cells, such as Natural Killer (NK) cells, recognize and eliminate target cells that have been marked by antibodies. evitria.com

The presence of a fucose sugar unit, known as "core fucosylation," on the Fc portion of an IgG1 antibody significantly impacts its interaction with Fc gamma receptors (FcγR) on immune cells. evitria.comwikipedia.org Specifically, core fucosylation reduces the binding affinity of IgG1 to the FcγRIIIA receptor on NK cells. frontiersin.orgpnas.org This decreased affinity leads to a less potent ADCC response. nih.govfrontiersin.org

Conversely, antibodies that lack this core fucose, referred to as afucosylated or non-fucosylated antibodies, exhibit a dramatically enhanced affinity for FcγRIIIA. evitria.compnas.org This heightened binding results in a more robust activation of NK cells and a significantly more potent ADCC response, with some studies reporting a 50- to 100-fold enhancement. frontiersin.orgevitria.com This has led to the development of "glycoengineered" therapeutic monoclonal antibodies with reduced or no core fucosylation to improve their cancer-fighting capabilities. evitria.comoup.com

It's important to note that the effect of sialylation (the addition of sialic acid) on ADCC is dependent on the fucosylation status. pnas.org In the presence of core fucose, sialylation can decrease ADCC activity. pnas.org However, in the absence of core fucose, sialylation does not negatively impact ADCC. pnas.org

The following table summarizes the effect of fucosylation on the ADCC activity of IgG1 antibodies:

Fucosylation StatusBinding to FcγRIIIAADCC Activity
Fucosylated Decreased AffinityReduced
Afucosylated Enhanced AffinitySignificantly Increased

Impact on Dendritic Cell Function and Polarization

L-fucose has been shown to enhance the immunostimulatory functions of dendritic cells (DCs), which are key initiators of immune responses. frontiersin.orgnih.gov Treatment with L-fucose can influence the development and function of DCs in several ways.

Studies have demonstrated that L-fucose promotes the polarization of immature myeloid cells towards specific DC subsets, particularly conventional type 1 DCs (cDC1) and monocyte-derived DCs (moDCs). frontiersin.orgnih.govusf.edu These DC subsets are known for their potent ability to stimulate T cell responses.

Furthermore, L-fucose treatment has been observed to increase the antigen uptake and processing efficiency of DCs. frontiersin.orgnih.govresearchgate.net This enhanced capacity for antigen handling leads to more effective T cell activation. usf.edu In vitro experiments have shown that DCs treated with L-fucose lead to increased T cell proliferation and interferon-gamma (IFNγ) secretion, indicating a bolstered immunostimulatory function. frontiersin.org

Transcriptional analysis of DCs treated with L-fucose revealed significant alterations in pathways related to transcriptional regulation and antigen processing. nih.govresearchgate.net The recognition of fucose by DC-SIGN, a C-type lectin receptor on dendritic cells, can trigger signaling pathways that lead to a T helper 2 (TH2) polarized immune response. researchgate.net This involves the upregulation of TH2-attracting chemokines and the cytokine IL-10, while suppressing the expression of cytokines that promote TH1 responses. researchgate.net

These findings suggest that L-fucose can be leveraged to enhance DC functionality, which has potential applications in immunotherapy to boost anti-tumor immune responses. frontiersin.orgnih.gov

Host-Microbe Interactions and Molecular Mimicry in Pathogenesis

Fucosylated glycans play a significant role in the interactions between hosts and microbes, including pathogenic bacteria. researchgate.net Some bacteria have evolved to express fucose-containing structures on their surface that mimic those of the host, a phenomenon known as molecular mimicry. researchgate.netnih.gov This strategy allows them to evade the host's immune system and establish persistent infections. researchgate.netoup.com

A well-studied example is Helicobacter pylori, a bacterium that can colonize the human stomach and cause gastritis and peptic ulcers. nih.govbiorxiv.org H. pylori expresses fucosylated glycans that mimic the Lewis blood group antigens found on the surface of gastric epithelial cells. nih.govfrontiersin.org This mimicry is thought to facilitate the bacterium's adhesion to the stomach lining and help it avoid being recognized as foreign by the immune system. oup.comfrontiersin.org The expression of these Lewis antigens on H. pylori can fluctuate, which may allow the bacterium to adapt to the host's immune response. oup.com

Similarly, some pathogenic strains of Escherichia coli are known to produce glycans that resemble host structures, which is correlated with their pathogenic potential. nih.govbiorxiv.org This molecular mimicry can dampen the host immune response within the intestinal niche they inhabit. researchgate.net

The synthesis of carbohydrate patterns similar to those of the host by microbes is a key mechanism for achieving immune recognition and tolerance during colonization. mdpi.com For instance, the Lewis x antigen, when expressed by resident microorganisms, can be recognized as a microbe-associated molecular pattern (MAMP) rather than a pathogen-associated molecular pattern (PAMP), thereby modulating the immune response. mdpi.com

In some cases, molecular mimicry between microbial antigens and host proteins can lead to autoimmune responses. For example, GDP-L-fucose synthase, an enzyme produced by bacteria such as Akkermansia and Prevotella, has been found to be similar to a central nervous system peptide, suggesting a potential role in triggering autoimmune diseases like multiple sclerosis. mdpi.com

Fucosylation in Developmental Processes and Cell Signaling Pathways

Notch Receptor Signaling Regulation by O-Fucosylation

O-fucosylation, the attachment of fucose to serine or threonine residues, is a critical post-translational modification that regulates the Notch signaling pathway. pnas.orgnih.gov The Notch pathway is a highly conserved cell-cell signaling system that governs a wide range of developmental processes, cell fate decisions, and tissue homeostasis. mdpi.compnas.org

The extracellular domain of the Notch receptor contains multiple epidermal growth factor-like (EGF) repeats, many of which are modified by the addition of an O-linked fucose. pnas.orgashpublications.org This modification is catalyzed by the enzyme Protein O-fucosyltransferase 1 (Pofut1). pnas.orgashpublications.org The presence of O-fucose on these EGF repeats is essential for proper Notch signaling. mdpi.comsdbonline.org

The function of O-fucosylation in Notch signaling is multifaceted. It is required for the efficient binding of Notch receptors to their ligands, such as Delta and Serrate. ashpublications.orgsdbonline.org Studies have shown that a reduction in O-fucosylation on Notch leads to decreased ligand binding and subsequent signaling. pnas.orgashpublications.org Specifically, O-fucose glycans on certain EGF repeats, like EGF8 and EGF12 of NOTCH1, directly interact with ligands and enhance this binding. mdpi.com

Furthermore, the O-fucose can be elongated by the addition of other sugars, such as N-acetylglucosamine (GlcNAc) by Fringe glycosyltransferases. pnas.orgashpublications.org This elongation further modulates the sensitivity of the Notch receptor to its different ligands, either enhancing or inhibiting signaling depending on the specific ligand and the location of the modification. mdpi.comnih.gov For instance, the addition of GlcNAc to O-fucose on EGF12 enhances the binding of NOTCH1 to both DLL1 and JAG1 ligands. mdpi.com

Other Ontogenic Events Influenced by Fucosylation

Fucosylation, the enzymatic addition of fucose to glycans, plays a pivotal role in various ontogenic events that extend beyond early embryonic development, including tissue regeneration, cell differentiation, and aging.

Tissue Regeneration: Research has highlighted the significance of core fucosylation in tissue repair. For instance, studies on planarian head regeneration have shown a significant upregulation of protein core fucosylation during this process. frontiersin.orgnih.govfrontiersin.org The inhibition of fucosylation, using analogs like 2F-peracetyl-fucose, has been observed to impede planarian head regeneration, underscoring the necessity of this modification for proper tissue restoration. frontiersin.orgnih.govfrontiersin.org In mammals, core fucosylation is crucial for liver regeneration, where it is associated with hepatocyte proliferation. researchgate.net The absence of core fucosylation has been shown to slow down liver regeneration in mouse models following partial hepatectomy, partly by impairing signaling cascades mediated by growth factor receptors like EGFR and HGFR. nih.govfrontiersin.org Supplementation with L-fucose, on the other hand, has been shown to stimulate planarian head regeneration. frontiersin.org

Cell Differentiation and Stem Cell Fate: Fucosylation is intricately linked to the regulation of cell differentiation and the maintenance of stem cell populations. Glycan structures containing fucose have been implicated in the self-renewal of stem cells, thereby preventing their premature differentiation. mdpi.com Specifically, α1,2-fucosylated glycosphingolipids have been identified as key regulators in the early cell-fate decisions of human pluripotent stem cells. embopress.org The levels of these fucosylated structures can influence differentiation into various germ layers by modulating signaling pathways such as the Bone Morphogenetic Protein (BMP) pathway. embopress.org Furthermore, fucosylated glycans serve as markers for identifying pluripotent cells from their differentiated counterparts. mdpi.com In the context of intestinal health, L-fucose has been shown to promote the regeneration of intestinal stem cells, which is crucial for the rapid renewal of the intestinal epithelium. mdpi.com

Aging and Cellular Senescence: The landscape of fucosylation undergoes significant changes during the aging process. A notable increase in the fucosylation of glycoproteins has been observed in aging human diploid fibroblasts. rutgers.edu Studies have also revealed age-related alterations in N-glycosylation, with changes in core fucosylation being linked to the aging process in mice. aging-us.comnih.govnih.gov Specifically, an increase in the expression and activity of α-1,6-fucosyltransferase (FUT8) has been associated with age-related glycosylation changes. aging-us.comnih.govnih.gov In the context of age-related diseases, dysregulation of intestinal epithelium fucosylation has been linked to an increased risk of colon cancer in older individuals. Furthermore, core fucosylation has been found to regulate the senescence of alveolar epithelial cells through the activation of the transforming growth factor-β (TGF-β) pathway in pulmonary fibrosis, a disease strongly associated with aging. aging-us.comnih.govnih.gov

Fucosylation in Pathophysiological Contexts (Mechanistic Research Focus)

Alterations in fucosylation patterns are a hallmark of various diseases, including inflammation and cancer. The mechanistic underpinnings of these changes are a subject of intense research.

Altered Fucosylation Patterns in Disease States

Inflammation: Changes in fucosylation are observed in numerous inflammatory conditions. frontiersin.orgmdpi.com Pro-inflammatory cytokines can alter the expression of fucosyltransferases, leading to changes in the fucosylation of glycoproteins on immune cells. frontiersin.orgmdpi.com These alterations can significantly impact leukocyte trafficking and effector functions. frontiersin.orgfrontiersin.org For example, fucosylation is crucial for selectin-mediated leukocyte adhesion, a key step in the inflammatory response. frontiersin.org In chronic inflammatory diseases like ulcerative colitis, altered fucosylation of mucins, such as MUC2, has been observed and is associated with increased inflammation. oup.comnih.gov This altered glycosylation is thought to be a consequence of the inflammatory response itself. oup.com

Cancer Progression: Aberrant fucosylation is a well-documented feature of many cancers and is often associated with tumor progression and metastasis. mdpi.comfrontiersin.orgaacrjournals.orgnih.gov Increased core fucosylation, catalyzed by FUT8, is frequently observed in various cancers, including lung, liver, colorectal, and breast cancer. nih.govfrontiersin.org This altered fucosylation can impact key signaling pathways that drive cancer cell proliferation, invasion, and adhesion. frontiersin.orgaacrjournals.org

Several growth factor receptors and adhesion molecules are subject to altered fucosylation in cancer:

Epidermal Growth Factor Receptor (EGFR): Increased core fucosylation of EGFR can promote its dimerization and phosphorylation, leading to the activation of downstream signaling pathways that enhance tumor cell proliferation and invasion. frontiersin.orgnih.gov

Transforming Growth Factor-β Receptor (TGF-βR): Core fucosylation of TGF-βR can enhance its signaling, promoting processes like epithelial-mesenchymal transition (EMT), a key step in metastasis. mdpi.comnih.govnih.gov

Integrins: Fucosylation of integrins, which are crucial for cell-matrix adhesion, is often altered in cancer, affecting cell adhesion and migration. aacrjournals.orgnih.gov

E-cadherin: Changes in the fucosylation of E-cadherin, a key molecule in cell-cell adhesion, can weaken cell adhesion, potentially promoting tumor cell dissemination. frontiersin.orgnih.gov

Pathway analysis in metastatic breast cancer cells has revealed that fucosylation can regulate the NF-κB and TNF signaling pathways, which are critical in inflammation and tumorigenesis. mdpi.com

Manipulation of Fucosylation as a Research Tool

The critical role of fucosylation in both normal physiology and disease has led to the development of methods to manipulate this process for research and therapeutic purposes. A primary application is the production of afucosylated antibodies for enhanced therapeutic efficacy.

Metabolic Inhibitors: Small molecule inhibitors that interfere with the fucosylation pathway are valuable research tools. 2-deoxy-2-fluoro-L-fucose (2FF or 2F-Fuc) is a well-studied fucosylation inhibitor. mdpi.comresearchgate.netbiosynth.commdpi.comgoogle.comwjgnet.com When taken up by cells, its peracetylated form is deacetylated and converted into GDP-2F-Fuc. biosynth.commdpi.com This analog acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition on the de novo pathway of GDP-fucose synthesis, leading to a global reduction in cellular fucosylation. researchgate.netbiosynth.commdpi.com The use of 2F-Fuc has been instrumental in studying the functional consequences of fucosylation in various biological systems, from plant cell wall synthesis to cancer cell proliferation. mdpi.comresearchgate.netmdpi.comwjgnet.com

Afucosylated Antibody Production: A significant application of fucosylation manipulation is in the production of therapeutic monoclonal antibodies (mAbs). The absence of core fucose on the N-glycans of the Fc region of IgG1 antibodies dramatically enhances their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells. researchgate.netpnas.orgosti.govbiosynth.comnih.gov This increased affinity leads to a more potent antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing target cancer cells. pnas.orgosti.govbiosynth.com

Metabolic inhibitors, such as fucose analogs, can be added to cell culture media during mAb production to generate afucosylated or low-fucose antibodies. researchgate.netpnas.orgosti.govbiosynth.comnih.gov While some analogs like 6,6,6-trifluoro-L-fucose have shown potent inhibition, they can also be incorporated into glycans at low levels. osti.gov Newer inhibitors like β-carbafucose have been developed to block fucosylation without being incorporated into the final antibody product, offering a cleaner approach for producing therapeutic antibodies with enhanced efficacy. researchgate.netpnas.orgnih.gov

Neural Functions and Cognitive Processes Influenced by Fucosylation

Fucosylation plays a profound role in the development and function of the nervous system, influencing processes from neurite outgrowth to learning and memory. frontiersin.orgpnas.orgpnas.orgcaltech.edugoogle.combiorxiv.orgfrontiersin.orgscispace.comresearchgate.netnih.gov

Neuronal Development and Morphology: The fucose-containing epitope Fucα(1-2)Gal is expressed on several glycoproteins during neuronal development. pnas.orgcaltech.edu Its presence is critical for proper neuronal morphology. Inhibition of fucosylation has been shown to result in stunted neurite outgrowth and delayed synapse formation in primary hippocampal neurons. pnas.orgpnas.orgcaltech.edu This suggests that fucosylation is integral to the structural development of neural circuits. pnas.orgcaltech.edu

Synaptic Plasticity, Learning, and Memory: There is a strong link between protein fucosylation and synaptic plasticity, the cellular basis of learning and memory. pnas.orgcaltech.edubiorxiv.orgnih.gov Both long-term potentiation (LTP), a form of synaptic strengthening, and task-specific learning have been shown to increase protein fucosylation at the synapse. pnas.orgcaltech.edu The activity of fucosyltransferases also increases during synaptogenesis and upon learning experiences. pnas.orgcaltech.edu

A key fucosylated protein in the brain is synapsin, a protein involved in regulating neurotransmitter release and axon outgrowth. pnas.orgpnas.orgcaltech.edu Fucosylation of synapsin Ia and Ib has been shown to protect these proteins from degradation, thereby increasing their stability and half-life. pnas.orgpnas.org By modulating the stability and function of key synaptic proteins like synapsin, fucosylation can directly influence the molecular processes that underlie learning and memory. pnas.orgpnas.org Furthermore, free L-fucose itself has been proposed to act as a neuromodulator, enhancing excitatory neurotransmission and LTP. biorxiv.org

Analytical and Characterization Methodologies for Beta L Fucose and Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components from a mixture. teledynelabs.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful methods extensively used in the analysis of β-L-fucose.

High-Performance Liquid Chromatography (HPLC) for Product Monitoring and Purification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. teledynelabs.comcreative-biostructure.com It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. teledynelabs.com HPLC is instrumental in monitoring the production of L-fucose and in its purification from complex biological mixtures. creative-biostructure.comresearchgate.net For instance, HPLC has been successfully used to detect L-fucose in cell-free broths from fermentation processes. researchgate.net The technique's high resolution and sensitivity make it suitable for analyzing and purifying proteins, peptides, and small molecules, including sugars like fucose. creative-biostructure.com Different types of HPLC, such as reversed-phase, normal-phase, and ion-exchange chromatography, offer flexibility in separating a wide range of molecules based on their specific chemical properties. creative-biostructure.com

HPLC ApplicationPurposeReference
Product MonitoringDetection and quantification of L-fucose in fermentation broths. researchgate.net
PurificationIsolation of proteins, peptides, and small molecules like fucose from complex mixtures. creative-biostructure.com
Sugar Nucleotide AnalysisIdentification and quantification of sugar nucleotides, including GDP-β-L-fucose, in various organisms. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling and Metabolic Flux Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.com It is a preferred technique for metabolic flux analysis (MFA), particularly when using isotopically labeled substrates like ¹³C-labeled fucose. creative-proteomics.comasm.org

In a typical GC-MS based MFA experiment, cells are cultured with a ¹³C-labeled tracer. The resulting metabolites, including fucose, become labeled with ¹³C. nih.gov After extraction, the metabolites are derivatized to make them volatile and then injected into the GC-MS system. nih.govhmdb.ca The GC separates the different metabolites, and the MS detects and quantifies the mass isotopomers of each metabolite fragment. nih.gov This data provides detailed information about the flow of carbon through various metabolic pathways. nih.govresearchgate.net GC-MS offers high sensitivity, precision, and the ability to resolve complex biological mixtures, making it an invaluable tool for studying the metabolism of β-L-fucose. creative-proteomics.com

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. researchgate.net It is particularly well-suited for studying carbohydrates like fucose.

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H-NMR and ¹³C-NMR, are fundamental for the structural elucidation of β-L-fucose and its derivatives. nih.gov The chemical shifts (δ) of the protons (¹H) and carbon-13 (¹³C) nuclei provide a detailed fingerprint of the molecule's structure. nih.govresearchgate.net For L-fucose, the ¹H NMR spectrum shows distinct signals for the anomeric proton (H1), which are different for the α and β anomers. nih.gov In D₂O, the α-anomer's H1 signal appears at a more downfield chemical shift (δH ≈ 5.21 ppm) compared to the β-anomer (δH ≈ 4.56 ppm). nih.gov Conversely, the ¹³C signals for the α-anomer are generally found at a more upfield position than those of the β-anomer. nih.gov

Table of ¹H and ¹³C NMR Chemical Shifts for L-Fucopyranose Anomers in D₂O at 25°C

Atom α-L-Fucp (δH/δC) β-L-Fucp (δH/δC)
1 5.21 / 92.5 4.56 / 97.0
2 3.82 / 70.8 3.55 / 73.5
3 3.96 / 72.0 3.65 / 75.0
4 3.80 / 73.0 3.75 / 73.2
5 4.15 / 69.5 3.60 / 72.5
6 1.26 / 16.5 1.25 / 16.5

Data sourced from a study on the conformational properties of L-fucose. nih.gov

The conformation of fucose anomers in solution can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, and computational modeling. nih.govresearchgate.net In solution, L-fucose exists as an equilibrium mixture of its α and β anomers. nih.gov Analysis of the relative intensities of the anomeric proton signals in the ¹H NMR spectrum indicates that the β-anomer is slightly more abundant, with an approximate α/β ratio of 45/55. nih.gov

The three-dimensional arrangement of atoms, or conformation, is crucial for the biological function of carbohydrates. For furanoside rings, which are five-membered rings, a range of conformations is possible due to their flexibility. nih.gov NMR studies, often in conjunction with computational methods like Density Functional Theory (DFT), help to determine the preferred conformations in solution. researchgate.netnih.gov For pyranoside rings, like those in fucopyranose, the chair conformation is generally the most stable. The specific chair conformation and the orientation of the hydroxyl groups can be deduced from coupling constants and NOE data. rsc.org

Mass Spectrometry (MS)

Mass spectrometry has become an indispensable tool for the structural elucidation of carbohydrates, offering high sensitivity and the ability to analyze complex mixtures. mdpi.com Tandem mass spectrometry (MS/MS), particularly when combined with collision-induced dissociation, provides detailed information on molecular structure, including linkage types, sulfation patterns, and anomeric configurations. mdpi.comacs.org

Differentiating between carbohydrate anomers, such as α-L-fucose and β-L-fucose, presents a significant analytical challenge. nih.govnih.gov Collision-induced dissociation (CID) of sodiated fucose molecules ([Fuc + Na]⁺) has emerged as a powerful method to distinguish between these isomers based on their distinct fragmentation patterns. nih.govx-mol.netacs.org

The differentiation relies on the stereochemical relationship between the hydroxyl groups at the C1 (anomeric) and C2 positions. nih.gov

In α-L-fucose , the O1 and O2 atoms are on the same side of the pyranose ring (cis-configuration). This spatial arrangement facilitates a dehydration reaction, making the loss of water a more favorable fragmentation pathway. nih.govnih.govresearchgate.net

In β-L-fucose , the O1 and O2 atoms are on opposite sides (trans-configuration). This anomer is more susceptible to ring-opening reactions, which are the initial step for subsequent cross-ring dissociation pathways. acs.orgnih.govnih.govacs.org

Quantum chemistry calculations and experimental data have confirmed these mechanistic differences. nih.govnih.gov Consequently, the CID spectrum of sodiated α-L-fucose shows a higher relative intensity for the dehydration product (m/z 169), while the spectrum for sodiated β-L-fucose displays a greater abundance of fragments resulting from cross-ring cleavages. nih.gov This difference in the branching ratios of dehydration versus cross-ring dissociation allows for the unambiguous assignment of the anomeric configuration. nih.govx-mol.netacs.org These findings have been validated using fucose anomers generated from the CID of known fucosylated disaccharides, such as Fuc-β-(1 → 3)-GlcNAc and Fuc-α-(1 → 4)-GlcNAc. nih.govnih.gov

Table 1: Dominant Fragmentation Pathways in CID for Sodiated L-Fucose Anomers

AnomerKey Structural FeatureDominant Fragmentation Pathway
α-L-Fucose O1 and O2 are cisDehydration
β-L-Fucose O1 and O2 are transRing-Opening & Cross-Ring Dissociation

L-fucose often exists in a sulfated form within polysaccharides like fucoidan, with sulfate (B86663) groups typically located at the C2, C3, or C4 positions. nih.govresearchgate.net Differentiating these positional isomers is crucial for structure-function studies. Electrospray ionization tandem mass spectrometry (ESI-MS/MS), often performed in an ion trap, can effectively distinguish between these isobaric sulfated fucose molecules by analyzing their unique fragmentation patterns in the negative ion mode ([FucSO₃]⁻, m/z 243 or 245). nih.govresearchgate.netnih.gov

The position of the sulfate group dictates the primary fragmentation pathways upon CID. nih.gov

3-O-Sulfated fucose is uniquely characterized by the predominant loss of the hydrogenosulfate anion (HSO₄⁻). nih.gov

2-O-Sulfated fucose and 4-O-Sulfated fucose both undergo cross-ring fragmentation, but yield distinct daughter ions. 2-O-sulfated fucose produces a characteristic ⁰,²X fragment ion, while 4-O-sulfated fucose is identified by a specific ⁰,²A daughter ion. nih.govnih.govacs.org

This methodology, often coupled with capillary electrophoresis (CE) for initial separation, allows for the precise characterization of the sulfation pattern of fucose residues in complex carbohydrates. mdpi.comnih.gov

Table 2: Characteristic MS/MS Fragments for Differentiating Sulfated L-Fucose Isomers

IsomerPrecursor Ion (m/z)Characteristic FragmentationKey Fragment Ion(s)
2-O-Sulfated Fucose 243/245Cross-ring cleavage⁰,²X
3-O-Sulfated Fucose 243/245Loss of hydrogenosulfate[M-H-HSO₄]⁻
4-O-Sulfated Fucose 243/245Cross-ring cleavage⁰,²A

Enzymatic Quantification Methods

Enzymatic assays offer high specificity and sensitivity for the quantification of L-fucose in various biological samples. nih.govmdpi.com These methods typically rely on the catalytic activity of fucose-specific enzymes.

A widely used method for the quantitative determination of L-fucose involves the enzyme L-fucose dehydrogenase. nih.govmdpi.comgoogle.com This enzyme catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone. megazyme.comsigmaaldrich.com The reaction requires a cofactor, either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which is simultaneously reduced to NADH or NADPH, respectively. google.commegazyme.com

The principle of the assay is based on the direct stoichiometric relationship between the amount of L-fucose consumed and the amount of NADH or NADPH produced. megazyme.com The concentration of the reduced cofactor is measured spectrophotometrically by the increase in absorbance at 340 nm. megazyme.comsigmaaldrich.com

(1) L-Fucose + NAD(P)⁺ ---(L-fucose dehydrogenase)--> L-Fucono-1,5-lactone + NAD(P)H + H⁺

This assay is highly specific for L-fucose, although some minor activity may be observed with L-galactose and D-arabinose at significantly reduced rates. megazyme.com A colorimetric variation of this assay has also been developed, where the NADH produced reduces a copper(II)-neocuproine complex to copper(I)-neocuproine, which yields a stable, colored product with maximal absorption at 455 nm. nih.gov This method is sensitive, with a linear response to fucose concentrations from 16 to 179 nmol. nih.gov These assays can be used to measure free L-fucose or total L-fucose after release from glycoconjugates by acid hydrolysis or enzymatic digestion. nih.gov

The activity of the enzyme α-L-fucosidase can be measured to indirectly quantify the release of α-L-fucose from fucosylated substrates or to determine the enzyme's presence and activity level in biological samples like serum or tissue lysates. ontosight.aisigmaaldrich.comsigmaaldrich.com α-L-Fucosidases are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucose residues from various glycoconjugates. creative-enzymes.com

A common and convenient method for assaying α-L-fucosidase activity involves the use of a synthetic chromogenic substrate, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). assaygenie.comnih.govnih.gov The enzyme cleaves the glycosidic bond, releasing L-fucose and p-nitrophenol (4-nitrophenol). sigmaaldrich.comsigmaaldrich.comabcam.com While colorless at acidic or neutral pH, p-nitrophenol is converted to the intensely yellow p-nitrophenolate ion under alkaline conditions. assaygenie.com

The procedure typically involves incubating the enzyme sample with the pNP-Fuc substrate at an optimal pH and temperature. sigmaaldrich.comnih.gov The reaction is then terminated by adding a stop reagent, such as sodium carbonate or sodium hydroxide, which raises the pH and allows the color of the released p-nitrophenol to develop. assaygenie.comnih.gov The absorbance is read at or near 405 nm, and the amount of product formed is directly proportional to the enzyme's activity. sigmaaldrich.comassaygenie.comabcam.com This simple "add-mix-read" procedure is robust, sensitive, and amenable to high-throughput screening in 96-well plate formats. sigmaaldrich.comassaygenie.comabcam.com Another substrate, 2-chloro-4-nitrophenyl-α-L-fucopyranoside, can also be used, with the released 2-chloro-4-nitrophenol (B164951) being detected potentiometrically. nih.gov

Theoretical and Computational Studies of Beta L Fucose

Molecular Modeling and Quantum Chemistry Calculations

Quantum chemistry calculations and molecular modeling offer a microscopic view of β-L-fucose, allowing for the detailed study of its intrinsic properties, such as anomeric stability and fragmentation pathways in mass spectrometry.

L-fucose in solution exists as an equilibrium mixture of α and β anomers, primarily in the pyranose ring form. nih.gov Experimental and computational studies consistently show that for both anomers, the ¹C₄ chair conformation is energetically favored by a significant margin over other potential ring conformers, such as the ⁴C₁ chair. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies in aqueous solution indicate that the anomeric equilibrium of L-fucose consists of a roughly 45/55 ratio of the α to β anomers, suggesting a slight preference for the β-anomer under these conditions. nih.gov Computational studies, including molecular dynamics simulations, have been employed to create free energy landscapes of fucosylated disaccharides. rsc.org These simulations help in understanding the conformational flexibility around the glycosidic linkage and the stability of different conformers in various environments (e.g., in explicit water versus in vacuo). rsc.org Furthermore, quantum mechanical calculations on hydrated complexes of fucose anomers have been used to probe the subtle intermolecular interactions that influence their preferred structures and stability, including cooperative hydrogen bonding and stereoelectronic effects. researchgate.net

Tandem mass spectrometry, particularly involving collision-induced dissociation (CID), is a key technique for carbohydrate structural analysis. However, distinguishing between anomers like α- and β-L-fucose can be challenging. Theoretical investigations using quantum chemistry calculations have been crucial in understanding and interpreting the distinct fragmentation patterns of these anomers. nih.govacs.orgacs.org

Studies on the CID mechanisms of sodiated α- and β-L-fucose have revealed that their fragmentation behaviors are significantly different, allowing for their differentiation. nih.govnih.gov The primary differences lie in the relative intensities of fragment ions corresponding to dehydration (m/z 169) and cross-ring dissociation (m/z 127). nih.gov

β-L-Fucose: In the β-anomer, the hydroxyl groups at C1 and C2 are in a trans configuration. acs.org Quantum chemistry calculations show that this arrangement makes the molecule more prone to a ring-opening reaction, which is the initial step for cross-ring dissociation. nih.govresearchgate.net This is because more hydroxyl groups are on the same side of the sugar ring as the anomeric oxygen (O1), facilitating the necessary interactions for ring-opening. nih.govacs.org

α-L-Fucose: In the α-anomer, the O1 and O2 hydroxyl groups are in a cis configuration, placing them in close proximity on the same side of the ring. nih.govacs.org This stereochemistry significantly favors a dehydration reaction, leading to a higher abundance of the m/z 169 fragment ion compared to the β-anomer. nih.govresearchgate.net

These theoretical predictions, which correlate the stereochemical configuration of O1 and O2 to the branching ratios of dehydration and cross-ring cleavage, have been experimentally validated. nih.govnih.gov The reaction mechanisms derived from these calculations provide the physical insights necessary to correctly assign the anomers based on their CID spectra. acs.org

AnomerKey StereochemistryFavored Dissociation Pathway (CID)Primary Fragment IonTheoretical Rationale
β-L-Fucose O1 and O2 are transRing-opening / Cross-ring dissociation nih.govacs.orgm/z 127 nih.govMore OH groups are on the same side of the ring as O1, lowering the energy barrier for ring-opening. nih.govacs.org
α-L-Fucose O1 and O2 are cisDehydration nih.govacs.orgm/z 169 nih.govProximity of O1 and O2 on the same side of the ring facilitates water loss. nih.govacs.org

Enzyme-Substrate Interaction Modeling

Understanding how β-L-fucose is recognized and processed by enzymes is fundamental to comprehending its biological roles. Computational modeling provides detailed predictions of binding modes and simulates enzymatic reactions, offering mechanistic insights that are difficult to obtain solely through experimental methods.

Computational docking and energy minimization studies are used to predict how fucose anomers fit into the binding sites of proteins. The Escherichia coli L-arabinose-binding protein (ABP), which also binds D-galactose and D-fucose, has been a model system for such studies. rcsb.orgrcsb.orguniprot.org

Computer modeling studies using energy minimization suggest that while L-arabinose can bind to ABP in both its α and β forms, other sugars like D-fucose and D-galactose preferentially bind in their α-form. nih.gov The calculated binding modes for the α- and β-anomers of D-fucose differ slightly in their hydrogen bonding patterns with the protein. nih.gov For instance, certain residues like Arg 151 and Asn 232 form bidentate hydrogen bonds with D-galactose but not with D-fucose. nih.gov

In contrast, studies on the bacterial lectin LecB from Pseudomonas aeruginosa show a clear preference for β-linked fucosides. acs.org Docking simulations of β-fucosyl amides into the LecB binding site show the fucose moiety superimposing with its crystallographically determined position, while the amide substituent forms additional hydrogen bonds with residues like Ser22, contributing to high affinity. acs.orgnih.gov For LecB, substituents at the β-position of fucose are oriented toward the protein surface, allowing for favorable interactions and the displacement of water molecules, whereas α-linked substituents point towards the solvent. acs.org

Theoretical models and simulations are also employed to understand the kinetics and reaction mechanisms of enzymes that synthesize or modify fucose-containing molecules.

One such enzyme is GDP-β-L-fucose synthetase (GFS), which catalyzes the final step in the biosynthesis of GDP-β-L-fucose from GDP-4-keto-6-deoxy-α-D-mannose (GKDM). tandfonline.comtandfonline.com A simple macroscopic kinetic model has been developed to simulate GFS reactions in a batch mode. tandfonline.comtandfonline.com This model successfully describes the enzyme's reaction course, taking into account factors like product inhibition by both GDP-β-L-fucose and the oxidized cofactor (NADP⁺ or NAD⁺). tandfonline.comtandfonline.com Kinetic studies and simulations revealed that GFS has a different affinity for its substrate GKDM depending on whether NADPH or NADH is used as the cofactor. tandfonline.comresearchgate.net

Structural and mechanistic insights have also been gained for the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP). researchgate.netuoc.edu While direct simulation of the kinetics was not the focus, X-ray crystal structures of FKP in complex with its substrates and products have allowed for the proposal of detailed catalytic mechanisms. researchgate.netuoc.edu For the fucokinase reaction, computational analysis based on the structure suggests that the residue Asp762 acts as a general base to deprotonate the C1-OH of fucose, facilitating its nucleophilic attack on ATP. researchgate.netuoc.edu In the subsequent pyrophosphorylase reaction, the Lys187 side chain is proposed to facilitate the nucleophilic attack of β-L-fucose-1-phosphate on GTP to form the final GDP-β-L-fucose product. researchgate.netuoc.edu

Q & A

Q. How can researchers design robust studies to explore this compound’s role in host-microbiome interactions?

  • Methodological Answer : Employ gnotobiotic mouse models colonized with defined microbial consortia (e.g., Bacteroides spp.) and fucose-deficient diets. Use multi-omics (metagenomics, metabolomics) to track fucose utilization pathways. Apply PICOT framework (Population: gut microbiota; Intervention: fucose supplementation; Comparison: fucose-free controls; Outcome: microbial diversity; Time: 4–8 weeks) to structure hypotheses .

Q. Methodological Reference Table

TechniqueApplicationKey ParametersReferences
HPLC with RI/PADQuantification in biological samplesLOD: 0.1 µg/mL; CV <5%
SPRProtein binding kineticsKdK_d range: 1 nM–100 µM
LC-MS/MSIsotopic tracer analysisMass accuracy: <2 ppm
CRISPR-edited cell linesStandardizing glycan profilesFUT knockout efficiency: >90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.